5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Brand Name: Vulcanchem
CAS No.: 1005264-51-6
VCID: VC4316587
InChI: InChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
SMILES: CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H12ClF3N2O3
Molecular Weight: 336.7

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

CAS No.: 1005264-51-6

Cat. No.: VC4316587

Molecular Formula: C13H12ClF3N2O3

Molecular Weight: 336.7

* For research use only. Not for human or veterinary use.

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one - 1005264-51-6

Specification

CAS No. 1005264-51-6
Molecular Formula C13H12ClF3N2O3
Molecular Weight 336.7
IUPAC Name 5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Standard InChI InChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Standard InChI Key DBQNEWHUHBLPIW-UHFFFAOYSA-N
SMILES CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl

Introduction

The compound 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic molecule with a complex structure, featuring a diazinan-2-one core. This compound is of interest due to its potential applications in pharmaceutical chemistry, given its unique functional groups and structural features.

Synthesis and Preparation

The synthesis of 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and possibly the use of protecting groups to facilitate the formation of the diazinan-2-one ring. Detailed synthesis protocols are not readily available in the public domain but would likely involve common organic chemistry techniques.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not widely reported, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer activities. The presence of a trifluoromethyl group and a hydroxyl group can contribute to its biological activity by influencing its solubility and interaction with biological targets.

Safety and Handling

Handling of 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one requires standard laboratory precautions due to its chemical reactivity and potential toxicity. This includes wearing protective clothing, gloves, and working in a well-ventilated area.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator